molecular formula C19H16ClFN2O3 B2925680 3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide CAS No. 848856-50-8

3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide

Cat. No. B2925680
CAS RN: 848856-50-8
M. Wt: 374.8
InChI Key: FEYUWMQVMZHAQD-UHFFFAOYSA-N
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Description

The compound “3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For instance, the compound “3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile” crystallizes in the orthorhombic space group Pca 2 1 with cell parameters a = 29.1430 (3)Å, b = 4.1290 (16)Å, c = 11.205 (4)Å, Z = 4 . The structure exhibits intermolecular hydrogen bond of the type C-H…N .

Scientific Research Applications

DNA Intercalation and Binding Affinity

Research indicates that compounds with similar structural motifs to 3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide, particularly those with cyano substituents, show enhanced binding to DNA via intercalation. These interactions, characterized by specific binding constants and influenced by electron-donating and withdrawing substituents, suggest potential applications in molecular biology for DNA interaction studies. For example, the cyano substituent significantly enhances DNA intercalation binding, a property that could be leveraged in the design of new therapeutic agents or molecular probes (Hopkins et al., 1991).

Photoluminescence and Electrochromic Properties

The synthesis and structural analysis of compounds bearing similarities to the specified chemical structure have revealed significant insights into their photoluminescent and electrochromic properties. Such compounds demonstrate potential as fluorescent solvatochromic dyes, with applications ranging from sensing technologies to the development of advanced materials with tunable optical properties. Notably, the presence of cyano and fluoro groups contributes to high fluorescence quantum yields and significant shifts in emission spectra, indicating their utility in designing fluorescent materials and devices (Johnson et al., 2006), (Sun et al., 2016).

Synthesis and Structural Insights

The chemical synthesis of closely related compounds provides a foundational understanding of the structural parameters critical for their biological and physical properties. Detailed characterizations, including X-ray crystallography and spectroscopic analyses, offer insights into the molecular conformations and interactions essential for their activity. These studies underpin the development of novel compounds with enhanced efficacy and specificity for various scientific and therapeutic applications (Ghosh et al., 1999).

Antiproliferative and Cytotoxic Activities

Research into compounds with similar structures has identified significant antiproliferative and cytotoxic activities against various cancer cell lines. These findings highlight the potential of such compounds in anticancer drug development, offering a promising avenue for the synthesis of novel therapeutic agents. The ability to induce cytotoxicity selectively in cancerous cells positions these compounds as candidates for further investigation in oncology (Parthiban et al., 2011).

Mechanism of Action

Unfortunately, the mechanism of action for this specific compound is not detailed in the available literature .

properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-2-25-18-9-12(8-13(10-22)19(23)24)6-7-17(18)26-11-14-15(20)4-3-5-16(14)21/h3-9H,2,11H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUWMQVMZHAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide

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